The synthesis of everninomicin D has been extensively studied, with various methods explored to achieve its complex structure. A notable approach involves a retrosynthetic analysis that identifies key fragments necessary for assembly. The synthesis typically requires three defined fragments: the A1B(A)C fragment, DE fragment, and FGHA2 fragment.
The molecular structure of everninomicin D is characterized by its intricate arrangement of sugars and functional groups.
Everninomicin D undergoes various chemical reactions during its biosynthesis and potential modifications.
Everninomicin D exerts its antibacterial effects through a specific mechanism that targets bacterial ribosomes.
Everninomicin D possesses several notable physical and chemical properties that influence its behavior in biological systems.
Everninomicin D has significant scientific and therapeutic applications:
Everninomicin D (also designated as SCH 27899 in its semi-synthetic optimized form, Ziracin®) emerged in the 1990s as a promising therapeutic agent against multidrug-resistant Gram-positive infections. Preclinical studies demonstrated exceptional in vitro activity, with MIC90 values of 0.032–0.094 µg/mL against penicillin-resistant Streptococcus pneumoniae and 0.19–1.0 µg/mL against vancomycin-resistant Enterococcus faecium [3]. This profile propelled it into Phase II/III clinical trials by Schering-Plough in the late 1990s.
Table 1: Key Antimicrobial Activity Metrics of Everninomicin D (SCH 27899)
Pathogen Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference Strain Count |
---|---|---|---|
S. pneumoniae (Penicillin-S) | 0.023 | 0.047 | 971 |
S. pneumoniae (Penicillin-R) | 0.032 | 0.064 | 117 |
E. faecium (Vancomycin-S) | 0.25 | 0.75 | 157 |
E. faecium (Vancomycin-R) | 0.25 | 1.0 | 107 |
Despite its promising efficacy, clinical development was terminated in 2000 due to two critical challenges:
Everninomicin D’s antibiotic activity is directly tied to its unprecedented structural complexity, which distinguishes it from other orthosomycins like avilamycin. Three features are particularly critical:
Table 2: Structural Features Defining Everninomicin D's Activity
Structural Feature | Chemical Significance | Functional Role |
---|---|---|
Orthoester Linkages | Spirocyclic ortho-δ-lactone bridges between sugars (e.g., D-Olivose↔L-Evernitrose) | Essential for ribosomal A-site binding; stabilizes rigid 3D conformation |
Nitrosugar (L-Evernitrose) | 2,3,6-Trideoxy-3-C-methyl-3-nitro-α-L-arabino-hexopyranose attached at C12 position | Enhances affinity for 23S rRNA helices 89/91; critical for steric occlusion of tRNA |
Methylenedioxy Bridge | Bicyclic eurekanate (ring H) with O-CH₂-O moiety | Contributes to hydrophobic interactions with ribosomal protein L16 |
Molecular Graphic: Everninomicin D Binding to 50S Ribosomal Subunit[Depiction based on cryo-EM data [2]]
The combinatorial effect of these features enables everninomicin D to bind a ribosomal pocket inaccessible to other antibiotics, underpinning its lack of cross-resistance. Contemporary research exploits this uniqueness via directed evolution of evd pathway enzymes (e.g., nitrososynthases, methyltransferases) to generate analogs with improved solubility while retaining the core scaffold [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: